3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one
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Overview
Description
3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one is a complex organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde with 1,2,3-benzotriazine-4-one under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical and clinical studies.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one: A closely related compound with similar structural features.
2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidine derivatives: Compounds with variations in the benzotriazine moiety.
Benzotriazine derivatives: A broader class of compounds with diverse biological activities.
Uniqueness
3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)-1,2,3-benzotriazin-4(3h)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
56742-22-4 |
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Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C12H10N6O2/c1-6-9(10(19)15-12(13)14-6)18-11(20)7-4-2-3-5-8(7)16-17-18/h2-5H,1H3,(H3,13,14,15,19) |
InChI Key |
CRFPDYPADMWYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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